

Quinine Sulfate: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Quinine sulfate

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This document provides an in-depth analysis of the chemical structure and physicochemical properties of **quinine sulfate**, a historically significant antimalarial drug derived from the bark of the Cinchona tree.^{[1][2][3]} Its continued relevance in treating certain muscular disorders and its use as a reference standard in fluorescence spectroscopy necessitate a thorough understanding of its characteristics.^{[2][4][5]} This guide consolidates critical data, presents detailed experimental methodologies, and visualizes key information to support research and development activities.

Chemical Structure and Identification

Quinine sulfate is the sulfate salt of quinine, an alkaloid with a complex heterocyclic structure.^{[5][6]} The molecule consists of a quinoline ring system linked to a quinuclidine ring via a hydroxyl-substituted methylene bridge.^{[3][7]} The chemical formula for **quinine sulfate** is $(C_{20}H_{24}N_2O_2)_2 \cdot H_2SO_4$, often found in its dihydrate form, $(C_{20}H_{24}N_2O_2)_2 \cdot H_2SO_4 \cdot 2H_2O$.^{[8][9]}

Below is a diagram representing the 2D chemical structure of the **quinine sulfate** salt.

Figure 1: 2D Representation of **Quinine Sulfate** Salt.

Table 1: Chemical Identifiers for **Quinine Sulfate**

Identifier	Value	Source(s)
Molecular Formula	C ₄₀ H ₅₀ N ₄ O ₈ S	[4] [5] [8]
Molecular Weight	746.9 g/mol	[4] [5] [6]
IUPAC Name	bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]- (6-methoxyquinolin-4-yl)methanol);sulfuric acid	[4] [5]
CAS Number	804-63-7 (Anhydrous)	[4] [10] [11]
6119-70-6 (Dihydrate)	[1] [12]	
Canonical SMILES	COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O. COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O. OS(=O)(=O)O	[4]
InChI Key	RONWGALEIBILOG- UHFFFAOYSA-N	[4]

Physicochemical Properties

The physical and chemical properties of **quinine sulfate** are critical for its formulation, stability, and pharmacokinetic profile. It typically appears as fine, white, needle-like crystals or a crystalline powder with an intensely bitter taste.[\[4\]](#)[\[9\]](#)[\[11\]](#) The compound is known to darken upon exposure to light.[\[8\]](#)[\[9\]](#)[\[13\]](#)

Table 2: Quantitative Physicochemical Properties of **Quinine Sulfate**

Property	Value	Conditions / Notes	Source(s)
Melting Point	235.2°C	Anhydrous form	[4] [10]
~225°C	Dihydrate form (decomposition)	[1] [4] [14]	
Water Solubility	0.334 mg/mL	Predicted by ALOGPS	[2]
10.8 g/L (10.8 mg/mL)	At 25°C (as bisulfate)	[8]	
Solubility in Other Solvents	Slightly soluble in ethanol	-	[4] [9]
Soluble in a 2:1 mixture of chloroform and absolute alcohol	-	[4]	
Practically insoluble in diethyl ether	-	[4] [9]	
pKa (Strongest Basic)	9.05	Predicted by Chemaxon	[2]
pKa (Strongest Acidic)	13.89	Predicted by Chemaxon	[2]
logP (Octanol/Water)	2.82	Predicted by ALOGPS	[2]
Optical Rotation $[\alpha]D$	-240° to -248°	200mg in 10mL of 0.1mol/L HCl at 25°C	[11]
Density	~1.08 g/cm³	Rough estimate	[4] [10]

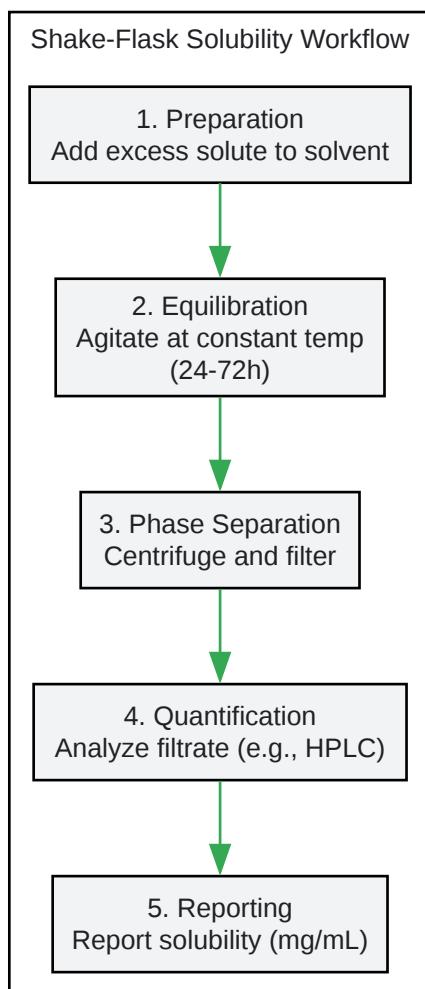
Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. This section outlines the methodologies for measuring solubility, melting point, pKa, and optical rotation.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[\[15\]](#)[\[16\]](#)

Methodology:

- Preparation: An excess amount of **quinine sulfate** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, temperature-controlled flask.[15]
- Equilibration: The flask is agitated using a shaker or stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[15]
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution via centrifugation and subsequent filtration through an inert filter (e.g., PTFE syringe filter).[15]
- Quantification: The concentration of **quinine sulfate** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]



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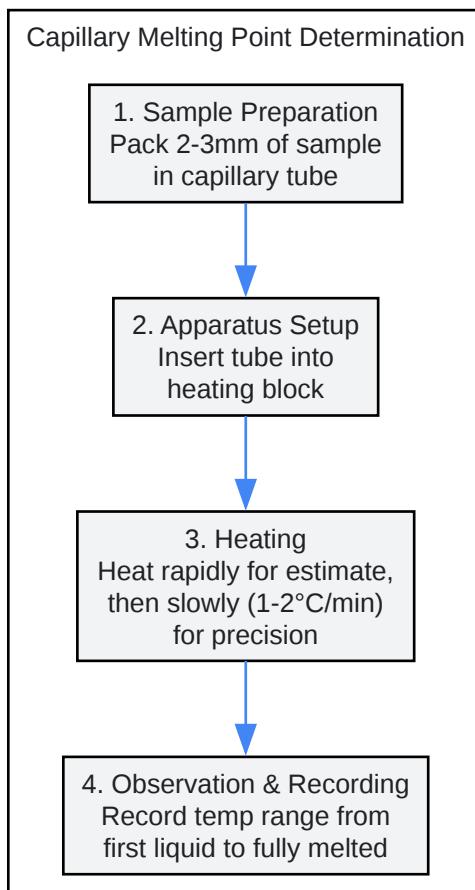
Figure 2: Workflow for the Shake-Flask Solubility Method.

The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.[17][18] Modern digital apparatus, such as a Mel-Temp, provides precise control and observation.[19]

Methodology:

- Sample Preparation: A small amount of dry, powdered **quinine sulfate** is packed into a capillary tube to a height of 2-3 mm.[18][20] The tube is tapped to compact the sample at the sealed end.[19][20]

- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[19]
- Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run (10-20°C/min) is performed to get an estimate.[19]
- Precise Determination: A fresh sample is heated to about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[17][19]
- Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[17]



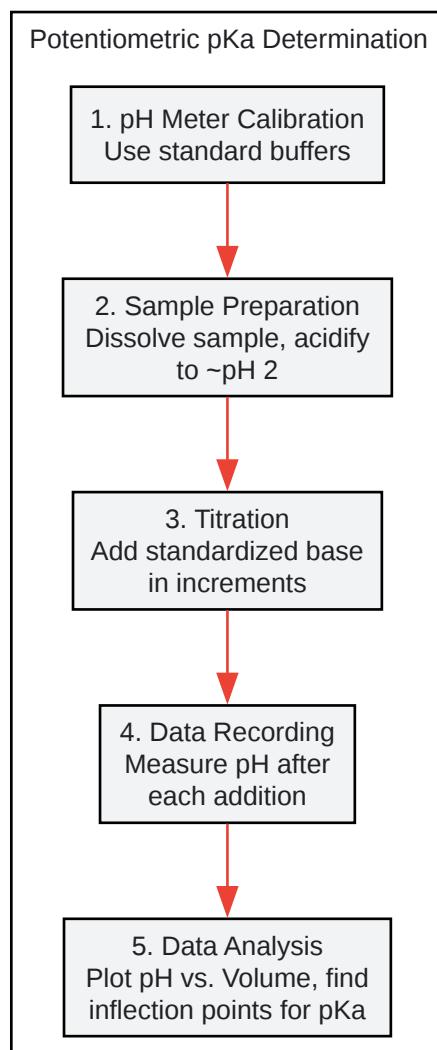
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Figure 3: Workflow for Capillary Melting Point Determination.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[21][22]

Methodology:

- Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[21]
- Sample Preparation: A solution of **quinine sulfate** is prepared at a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[21][23] The solution is made acidic (e.g., to pH 1.8-2.0) with a strong acid like HCl.[21]
- Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21]
- Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[21]
- Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the curve.[21][22]



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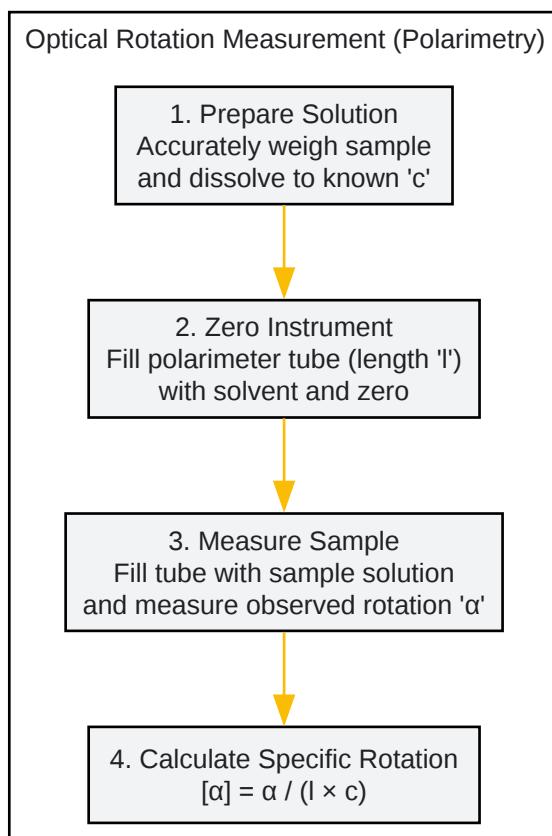
Figure 4: Workflow for Potentiometric pKa Determination.

Optical rotation, a characteristic of chiral molecules like quinine, is measured using a polarimeter.[24][25]

Methodology:

- Solution Preparation: A solution of **quinine sulfate** is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., 0.1 M HCl) in a volumetric flask to a precise concentration (c).[9][24]

- Instrument Zeroing: The polarimeter tube of a known path length (l , in decimeters) is filled with the pure solvent, and the instrument is zeroed.[26]
- Sample Measurement: The tube is rinsed and filled with the sample solution, ensuring no air bubbles are present.[26] The tube is placed in the polarimeter.
- Rotation Reading: The observed angle of rotation (α) is measured. Multiple readings are typically taken and averaged.[25]
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using Biot's law: $[\alpha] = \alpha / (l \times c)$.[24]

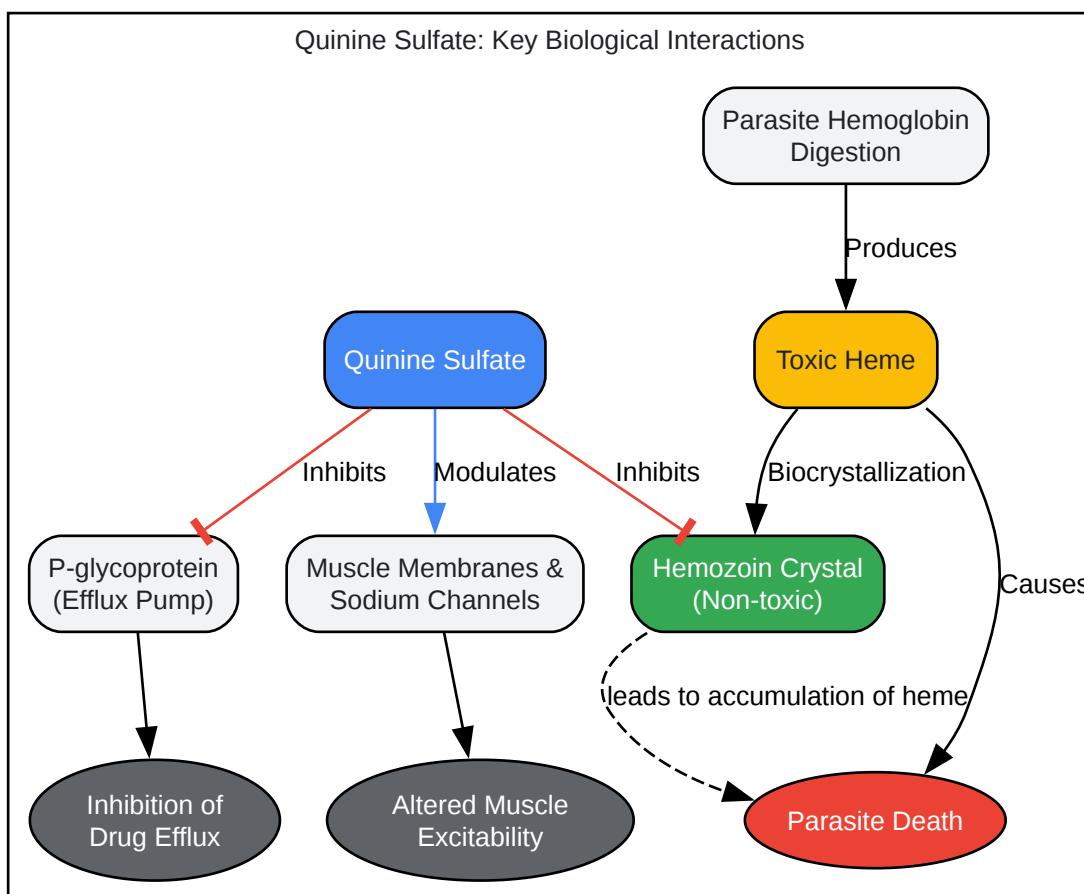


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Figure 5: Workflow for Optical Rotation Determination.

Mechanism of Action and Biological Interactions

Quinine's primary antimalarial action involves interfering with the malaria parasite's ability to digest hemoglobin. It is thought to inhibit hemozoin biocrystallization, leading to the accumulation of toxic heme, which kills the parasite.^[4] Additionally, quinine has effects on muscle membranes and sodium channels, which is the basis for its use in certain muscular disorders.^{[2][5]} In the context of drug development, it is also a known inhibitor of the P-glycoprotein (P-gp) efflux pump, an important consideration for drug-drug interactions and overcoming multidrug resistance in cancer therapy.^[5]



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Figure 6: Logical Diagram of Quinine's Mechanisms of Action.

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